

# 4,6-Dimethylnicotinic acid molecular weight and formula.

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## Compound of Interest

Compound Name: 4,6-Dimethylnicotinic acid

Cat. No.: B189552

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## Technical Guide: 4,6-Dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4,6-Dimethylnicotinic acid**, also known as 4,6-dimethylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). As a substituted pyridine carboxylic acid, it holds potential for investigation in various fields of chemical and pharmaceutical research. This technical guide provides a summary of its core molecular properties and places it within the broader context of nicotinic acid research, particularly concerning its potential biological activities. Due to the limited availability of specific experimental data for **4,6-dimethylnicotinic acid** in publicly accessible literature, this guide also draws upon information from closely related structural analogs to provide a comprehensive overview.

### Core Molecular and Physical Data

The fundamental molecular and physical properties of **4,6-Dimethylnicotinic acid** are summarized in the table below. This data is compiled from chemical supplier databases.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	151.16 g/mol	[1]
CAS Number	22047-86-5	[1]
IUPAC Name	4,6-Dimethylpyridine-3-carboxylic acid	
Alternate Names	5-Carboxy-2,4-dimethylpyridine	[1]

## Experimental Protocols

Specific experimental protocols for the synthesis and characterization of **4,6-Dimethylnicotinic acid** are not readily available in the reviewed scientific literature. However, a synthetic route for a structurally related compound, methyl 4-hydroxy-6-methylnicotinate, has been documented and may serve as a potential starting point for developing a synthesis for **4,6-dimethylnicotinic acid**.<sup>[2]</sup>

## Illustrative Synthesis of a Related Nicotinic Acid Derivative: Methyl 4-hydroxy-6-methylnicotinate<sup>[2]</sup>

This protocol describes the synthesis of methyl 4-hydroxy-6-methylnicotinate and is provided here as a reference for a potential synthetic strategy for related nicotinic acid derivatives.

Materials:

- 4-hydroxy-6-methylnicotinic acid
- Dichloromethane (DCM)
- Methanol (MeOH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 4-Dimethylaminopyridine (DMAP)

#### Procedure:

- A solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) is prepared in a mixture of dichloromethane and methanol.
- To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 equivalents) are added at room temperature.
- The reaction mixture is stirred under reflux conditions.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is concentrated on a rotary evaporator.
- The resulting residue is purified by silica gel column chromatography using a DCM/MeOH solvent system to yield the final product, methyl 4-hydroxy-6-methylnicotinate.

Note: This protocol is for a related compound and would require modification and optimization for the synthesis of **4,6-Dimethylnicotinic acid**.

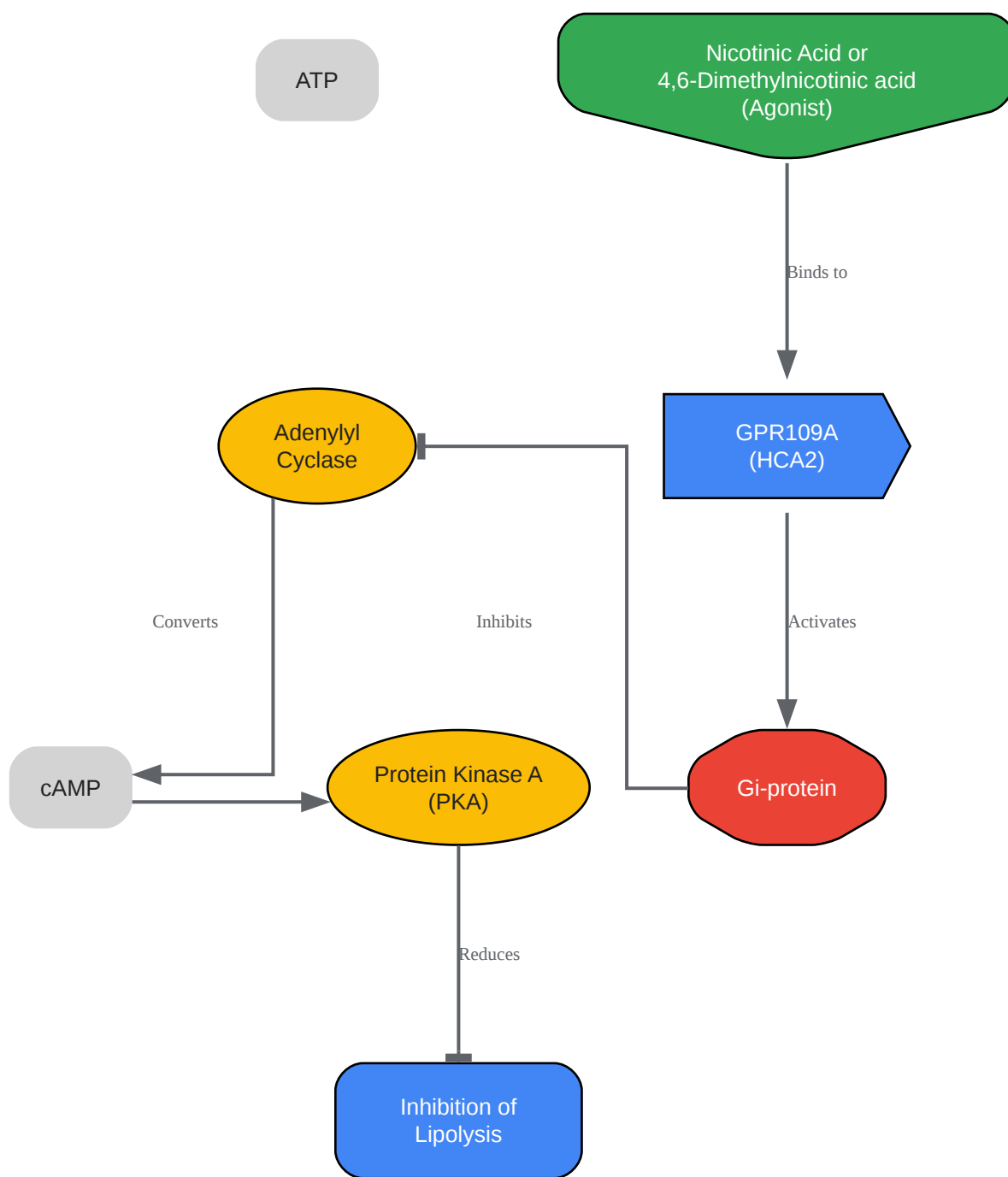
## Biological Activity and Signaling Pathways

Specific biological activity data for **4,6-Dimethylnicotinic acid** is not extensively documented. However, as a derivative of nicotinic acid, its biological effects are likely to be mediated through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid is a known agonist for this receptor.

### GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of nicotinic acid in adipocytes.

Below is a diagram illustrating the canonical GPR109A signaling pathway.



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## References

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- 2. rsc.org [rsc.org]
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